5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one 5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18466507
InChI: InChI=1S/C12H12N2OS/c1-16-12-13-8-10(11(15)14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15)
SMILES:
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol

5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one

CAS No.:

Cat. No.: VC18466507

Molecular Formula: C12H12N2OS

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one -

Specification

Molecular Formula C12H12N2OS
Molecular Weight 232.30 g/mol
IUPAC Name 5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C12H12N2OS/c1-16-12-13-8-10(11(15)14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15)
Standard InChI Key YFSCDOVCYRSTTN-UHFFFAOYSA-N
Canonical SMILES CSC1=NC=C(C(=O)N1)CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one, reflects its substitution pattern (Figure 1). Key features include:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

  • Benzyl group: A phenylmethyl substituent at position 5, enhancing lipophilicity and interaction with hydrophobic protein pockets.

  • Methylsulfanyl group: A sulfur-containing moiety at position 2, influencing electronic properties and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₂H₁₂N₂OS
Molecular weight232.30 g/mol
SMILESCSC1=NC=C(C(=O)N1)CC2=CC=CC=C2
LogP (partition coefficient)~2.1 (estimated)
SolubilityLow in water; soluble in DMSO

The Standard InChIKey (YFSCDOVCYRSTTN-UHFFFAOYSA-N) confirms its unique stereochemical identity .

Synthesis and Structural Modification

Synthetic Routes

Several methods have been developed to synthesize 5-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one:

Cyclocondensation of Thiourea Derivatives

A common approach involves cyclocondensation of thiourea with malonic acid derivatives and benzyl aldehydes under basic conditions (e.g., K₂CO₃ in DMF) . For example:

  • Step 1: React thiourea with ethyl cyanoacetate to form a 2-thioxopyrimidine intermediate.

  • Step 2: Alkylate the intermediate with benzyl bromide or iodomethane to introduce the benzyl and methylsulfanyl groups .

Microwave-Assisted Synthesis

Recent protocols utilize microwave irradiation to reduce reaction times (e.g., 30 minutes at 150°C), improving yields by 15–20% compared to conventional heating .

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ValueYield (%)
Temperature80–100°C65–75
SolventDMF or acetonitrile70–80
CatalystK₂CO₃75

Biological Activity and Mechanisms

Antiviral Activity

The compound and its derivatives exhibit anti-HIV-1 activity by inhibiting reverse transcriptase (RT). Key findings include:

  • IC₅₀: 0.32 µM against HIV-1 in MT-4 cells for derivative 11c .

  • Resistance profile: Retains efficacy against mutant strains (K103N, Y181C) with a fold resistance ratio <5 .

Mechanism of Action:

  • Non-nucleoside RT inhibition: Binds to the allosteric pocket of HIV-1 RT, disrupting catalytic activity .

  • Thioether moiety: Enhances binding affinity via hydrophobic interactions with Leu100 and Tyr181 residues .

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

Modifications to the pyrimidine core significantly impact bioactivity:

  • C5 substituents: Bulky groups (e.g., cyclohexylmethyl) improve antiviral potency by enhancing hydrophobic interactions .

  • C2 modifications: Replacing methylsulfanyl with hydroxypropylthio increases solubility and RT affinity .

Table 3: SAR of Selected Derivatives

DerivativeC2 SubstituentAnti-HIV-1 IC₅₀ (µM)
Parent compound-SMe5.2
11c-S(CH₂)₃OH0.32
6-(2,6-Cl₂-benzyl) analog-SMe0.89

Drug Design Considerations

  • Lipinski’s Rule Compliance: Molecular weight <500, LogP <5, hydrogen bond donors <5 .

  • Toxicity: Limited data; preliminary assays show CC₅₀ >100 µM in HEK293 cells .

Recent Advances and Future Directions

Novel Derivatives (2020–2025)

  • Triazole hybrids: Demonstrated dual HIV-1/HSV-2 inhibition (IC₅₀: 0.45 µM) .

  • Nanoformulations: Liposomal encapsulation improves bioavailability by 3-fold in murine models .

Challenges and Opportunities

  • Metabolic stability: Rapid hepatic clearance (t₁/₂: 1.2 hours) necessitates prodrug strategies .

  • Targeted delivery: Antibody-drug conjugates (ADCs) under exploration for solid tumors.

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